1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro-
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Overview
Description
1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- is a heterocyclic compound that features a benzimidazole core substituted with a 4-bromo-1H-imidazol-2-yl group and a 5-fluoro-phenyl group. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, biochemistry, and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve multi-step synthesis processes that include the formation of the benzimidazole core followed by functional group modifications. These processes are optimized for high yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially for introducing or modifying functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce reduced benzimidazole derivatives .
Scientific Research Applications
1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazole, 2-phenyl-: Lacks the 4-bromo-1H-imidazol-2-yl and 5-fluoro- groups.
1H-Benzimidazole, 2-(4-bromo-phenyl)-: Lacks the 4-bromo-1H-imidazol-2-yl group.
1H-Benzimidazole, 2-(5-fluoro-phenyl)-: Lacks the 4-bromo-1H-imidazol-2-yl group
Uniqueness
1H-Benzimidazole, 2-[2-(4-bromo-1H-imidazol-2-yl)phenyl]-5-fluoro- is unique due to the presence of both the 4-bromo-1H-imidazol-2-yl and 5-fluoro-phenyl groups, which confer distinct chemical and biological properties. These substitutions can enhance the compound’s reactivity and biological activity, making it a valuable molecule for research and development .
Properties
CAS No. |
824395-25-7 |
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Molecular Formula |
C16H10BrFN4 |
Molecular Weight |
357.18 g/mol |
IUPAC Name |
2-[2-(5-bromo-1H-imidazol-2-yl)phenyl]-6-fluoro-1H-benzimidazole |
InChI |
InChI=1S/C16H10BrFN4/c17-14-8-19-15(22-14)10-3-1-2-4-11(10)16-20-12-6-5-9(18)7-13(12)21-16/h1-8H,(H,19,22)(H,20,21) |
InChI Key |
UTGXWMJTLXBTBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)F)C4=NC=C(N4)Br |
Origin of Product |
United States |
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